molecular formula C14H15N3O3 B6430115 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903625-75-1

3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6430115
CAS No.: 1903625-75-1
M. Wt: 273.29 g/mol
InChI Key: LAWSJBYBIAZTGX-UHFFFAOYSA-N
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Description

3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to an azetidine moiety through an oxazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently coupled with 3-hydroxypyridine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}benzene
  • 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}thiophene

Uniqueness

3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups and structural features. The presence of the pyridine ring, azetidine moiety, and oxazole carbonyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-13(10(2)20-16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSJBYBIAZTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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